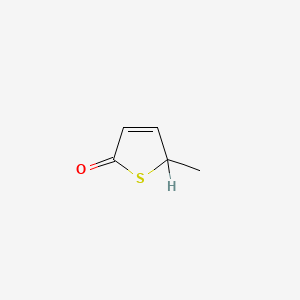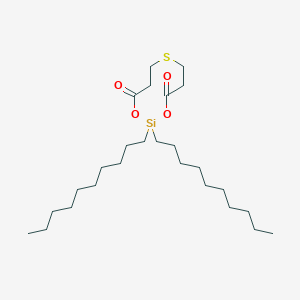
2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione
説明
2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione, also known as DIDS, is a well-known inhibitor of chloride transporters and channels. It has been used extensively in scientific research to study the mechanisms of action of these transporters and channels. DIDS is a highly useful tool in the field of biochemistry, and its applications have been widely studied.
作用機序
The mechanism of action of 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione is complex and not fully understood. It is known to inhibit the activity of chloride transporters and channels by binding to specific sites on these proteins. 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione has also been shown to affect the gating of these proteins, altering their conformation and preventing the movement of chloride ions across cell membranes.
Biochemical and Physiological Effects:
2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione has a wide range of biochemical and physiological effects, many of which are related to its inhibition of chloride transporters and channels. It has been shown to affect the pH of intracellular compartments, alter the activity of ion channels, and modulate the activity of enzymes involved in cellular metabolism. 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione has also been shown to affect the activity of immune cells and to modulate the release of neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of using 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione in lab experiments is its potency as an inhibitor of chloride transporters and channels. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione has some limitations, including its potential toxicity and the possibility of off-target effects. Careful experimental design and control are necessary to ensure that the effects observed are specific to the inhibition of chloride transporters and channels.
将来の方向性
There are many potential future directions for the use of 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione in scientific research. One area of interest is the development of new drugs that target chloride transporters and channels, particularly in the context of diseases such as cystic fibrosis. 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione may also have applications in the study of immune system function and in the development of new therapies for autoimmune diseases. Further research is needed to fully understand the mechanisms of action of 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione and to explore its potential uses in a variety of contexts.
科学的研究の応用
2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione has been used extensively in scientific research to study the mechanisms of action of chloride transporters and channels. It has been shown to be a potent inhibitor of these proteins, and its effects have been studied in a variety of cell types and tissues. 2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione has also been used to study the role of chloride transporters and channels in diseases such as cystic fibrosis.
特性
IUPAC Name |
2,2-didecyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4SSi/c1-3-5-7-9-11-13-15-17-23-32(24-18-16-14-12-10-8-6-4-2)29-25(27)19-21-31-22-20-26(28)30-32/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJTNQUGCCWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si]1(OC(=O)CCSCCC(=O)O1)CCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290142 | |
| Record name | 2,2-didecyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Didecyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
CAS RN |
7260-17-5 | |
| Record name | NSC67009 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-didecyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





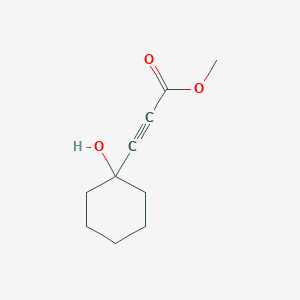


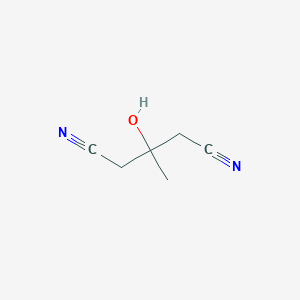
![Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B3056521.png)
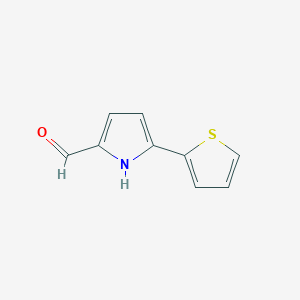


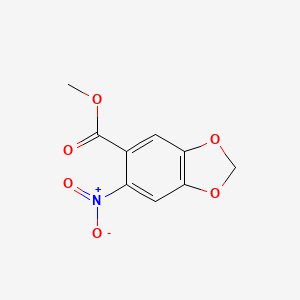
![Benzene, 2,4-dimethyl-1-[(3-methylphenyl)methyl]-](/img/structure/B3056529.png)
